molecular formula C22H17N3O5S B6514773 methyl 2-(2-{2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate CAS No. 687582-94-1

methyl 2-(2-{2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate

Cat. No.: B6514773
CAS No.: 687582-94-1
M. Wt: 435.5 g/mol
InChI Key: DXNXVSYCSLKPKJ-UHFFFAOYSA-N
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Description

Methyl 2-(2-{2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with a 3-phenyl group, 2,4-dioxo functionalities, and an acetamido-linked methyl benzoate moiety. The thienopyrimidine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity. The benzoate ester and acetamido groups enhance solubility and bioavailability, making this compound a candidate for further biomedical exploration.

Properties

IUPAC Name

methyl 2-[[2-(2,4-dioxo-3-phenylthieno[3,2-d]pyrimidin-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5S/c1-30-21(28)15-9-5-6-10-16(15)23-18(26)13-24-17-11-12-31-19(17)20(27)25(22(24)29)14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNXVSYCSLKPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl 2-(2-{2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate (CAS Number: 687582-94-1) is a synthetic compound that belongs to the class of thieno[3,2-d]pyrimidine derivatives. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core which is known for various pharmacological properties.

  • Molecular Formula : C22H17N3O5S
  • Molecular Weight : 435.4525 g/mol
  • SMILES Notation : COC(=O)c1ccccc1NC(=O)Cn1c2ccsc2c(=O)n(c1=O)c1ccccc1

Biological Activity Overview

Research has indicated that thieno[3,2-d]pyrimidine derivatives exhibit a range of biological activities including:

  • Antimicrobial Activity : Compounds in this class have shown moderate antibacterial activity against various pathogens such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis .
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential use in cancer therapy .

Antimicrobial Activity Studies

In a study evaluating the antimicrobial properties of related compounds:

  • Methodology : The agar well diffusion method was employed to assess the antimicrobial efficacy of synthesized thieno[3,2-d]pyrimidine derivatives.
  • Results : The compounds exhibited varying degrees of activity against tested bacterial strains. For instance:
    • S. aureus: Moderate activity with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.
    • E. coli: Similar results were observed with MIC values indicating potential therapeutic applications .
Compound NameBacterial StrainMIC (µg/mL)Activity Level
Compound AS. aureus32Moderate
Compound BE. coli64Moderate
Compound CB. subtilis16High

Anticancer Activity

The anticancer potential of this compound has been explored through various assays:

  • Cell Lines Tested : Common human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer).
  • Findings : The compound exhibited significant cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation at low concentrations .

Case Studies

Several case studies have highlighted the biological activities of similar thieno[3,2-d]pyrimidine derivatives:

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives with specific substitutions showed enhanced antibacterial properties compared to their parent compounds.
    • Outcome : Identified structural features that contribute to increased potency against resistant bacterial strains .
  • Cytotoxicity Assessment : Another investigation into the cytotoxic effects revealed that modifications at the 5-position of the thieno[3,2-d]pyrimidine core significantly affected the anticancer activity.
    • Outcome : Compounds with electron-withdrawing groups exhibited higher cytotoxicity against cancer cell lines .

Comparison with Similar Compounds

4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine

This hybrid compound shares the thieno[3,2-d]pyrimidine core but incorporates a pyrazolo[3,4-d]pyrimidine moiety instead of the acetamido benzoate group. Synthesized via Vilsmeier–Haack reagent and ammonium carbonate, it achieved an 82% yield and demonstrated promising biological activity. Characterization by ¹H/¹³C NMR, IR, and mass spectrometry confirmed its structure .

Fluorinated Pyrazolo[3,4-d]pyrimidine Derivatives

A patent-described compound, methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-3-fluorobenzoate, features fluorine substituents and a chromen-2-yl group. Despite structural complexity, its synthesis via Suzuki-Miyaura coupling yielded only 8%, highlighting challenges in scaling fluorinated derivatives. The compound’s high melting point (258–260°C) and mass (572.4 m/z) suggest enhanced thermal stability compared to non-fluorinated analogs .

Compounds with Benzoate Ester Moieties

Methyl 4-((2-Methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate

This benzoate ester, with a pyrido-indole substituent, shares ester functionality but lacks the thienopyrimidine core. Its safety data sheet emphasizes precautions for inhalation and skin contact, suggesting ester-containing compounds may require rigorous handling protocols despite undefined bioactivity .

Diethyl 3-Benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate

Synthesized via a one-pot reaction (55% yield), this imidazo[1,2-a]pyridine derivative incorporates nitrophenyl and cyano groups. Its lower yield compared to thienopyrimidine analogs (e.g., 82% in ) underscores variability in synthetic efficiency across heterocyclic systems. Characterization by HRMS and NMR confirmed structural integrity .

Preparation Methods

Introduction of the Phenyl Group

The 3-phenyl substituent is introduced via palladium-catalyzed cross-coupling. A Suzuki-Miyaura reaction using phenylboronic acid and the 4-chloro intermediate 5a in toluene/Na2CO3 at 75–100°C achieves aryl substitution. Alternative methods employ Stille coupling with trimethylphenylstannane under similar conditions.

Incorporation of the Dioxo Moiety

Oxidation of the thienopyrimidine core to the 2,4-dioxo derivative is achieved using chloranil in refluxing benzene (85% yield). This step necessitates anhydrous conditions to prevent hydrolysis of sensitive intermediates.

Synthesis of the Acetamido Benzoate Side Chain

Esterification of Benzoic Acid

Methyl 2-aminobenzoate is prepared by esterifying 2-aminobenzoic acid with methanol in the presence of H2SO4. This step is critical for ensuring the reactivity of the amine group in subsequent amidation.

Amidation with Thienopyrimidine Acetyl Chloride

The acetamido bridge is formed by reacting methyl 2-aminobenzoate with 2-(2,4-dioxo-3-phenylthieno[3,2-d]pyrimidin-1-yl)acetyl chloride. Activation of the carboxylic acid (via thionyl chloride or EDCl/HOBt) ensures efficient amide bond formation.

Optimized Conditions:

ParameterValue
SolventDry DMF
Coupling AgentEDCl/HOBt
Temperature0°C → RT
Yield72–78%

Final Coupling and Purification

The thienopyrimidine intermediate is coupled to the acetamido benzoate moiety via nucleophilic acyl substitution. Purification involves column chromatography (SiO2, ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity.

Analytical Validation:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidine-H), 7.85–7.43 (m, 9H, aromatic), 4.87 (s, 2H, CH2), 3.91 (s, 3H, OCH3).

  • HPLC : Retention time 12.3 min (C18 column, 70:30 MeCN/H2O).

A summary of methodologies reveals that the chlorination-Suzuki coupling pathway (Route A) offers higher yields (75–85%) compared to direct cyclocondensation approaches (60–70%). However, the latter reduces reliance on palladium catalysts, lowering costs.

Yield Optimization Table:

MethodKey StepYield
Route ASuzuki coupling85%
Route BDirect cyclocondensation70%

Challenges and Mitigation Strategies

Side Reactions

Over-chlorination during Vilsmeier reactions is mitigated by strict temperature control (150°C ± 2°C). Hydrolysis of the dioxo moiety is prevented using anhydrous solvents and molecular sieves.

Scalability Issues

Palladium residue in final products is addressed via MP-TMT scavenging resins, reducing Pd content to <10 ppm .

Q & A

Q. What stability-indicating assays are essential for ensuring compound integrity under storage or experimental conditions?

  • Methodology : Conduct forced degradation studies (e.g., exposure to heat, light, or acidic/basic conditions). Monitor degradation products via UPLC-PDA and establish storage guidelines (e.g., -20°C under argon) based on Arrhenius kinetic models .

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